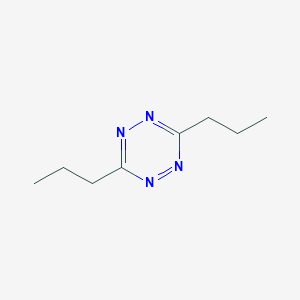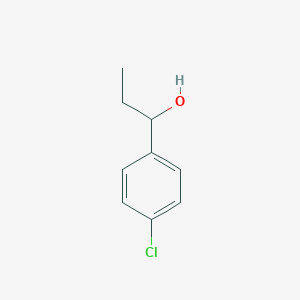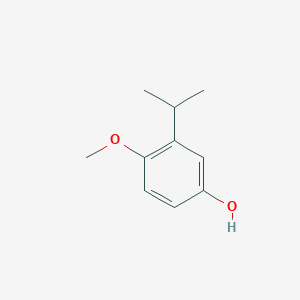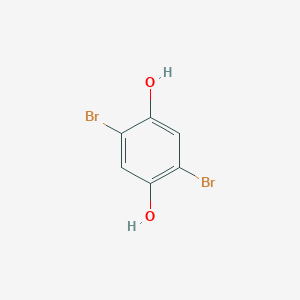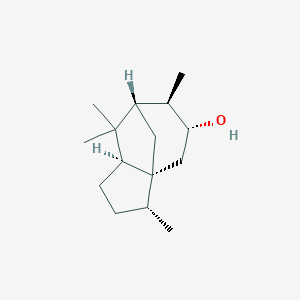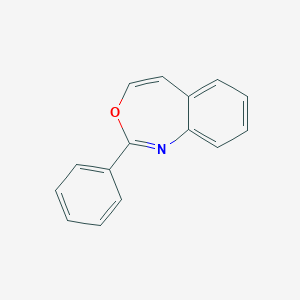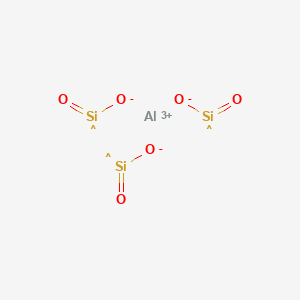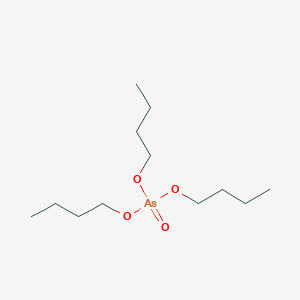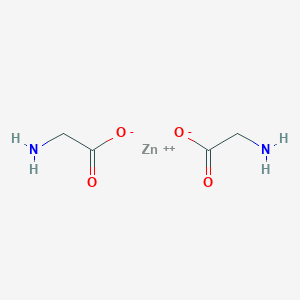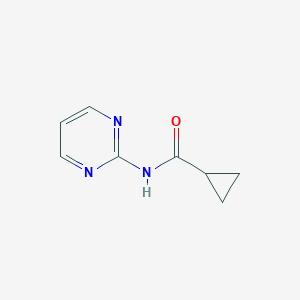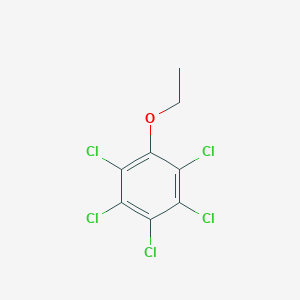
Pentachlorophenetole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenetole (PCPE) is a chemical compound that belongs to the class of chlorinated phenols. It is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. PCPE is synthesized by the reaction of pentachlorophenol (PCP) with ethylene oxide in the presence of a catalyst.
Mecanismo De Acción
Pentachlorophenetole exerts its toxic effects by disrupting the normal functioning of various biological processes. It inhibits the activity of enzymes involved in the metabolism of xenobiotics, leading to the accumulation of toxic metabolites in the body. Pentachlorophenetole also disrupts the function of cell membranes and causes oxidative stress, leading to cell damage and death.
Efectos Bioquímicos Y Fisiológicos
Pentachlorophenetole has been shown to induce a wide range of biochemical and physiological effects in living organisms. It causes liver damage, kidney damage, and lung damage in experimental animals. Pentachlorophenetole also affects the immune system, causing immunosuppression and increasing the susceptibility to infections. It has been shown to cause reproductive and developmental toxicity in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentachlorophenetole is a useful tool for investigating the mechanism of action of various biological processes. It is relatively easy to synthesize and has a high purity. Pentachlorophenetole is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Pentachlorophenetole is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments involving living organisms due to its toxic effects.
Direcciones Futuras
There are several future directions for the use of Pentachlorophenetole in scientific research. One area of interest is the development of new analytical methods for the detection and quantification of PCP and its derivatives in environmental samples. Another area of interest is the investigation of the mechanism of action of Pentachlorophenetole and its derivatives on various biological processes. Finally, there is a need for the development of new compounds that can be used as alternatives to Pentachlorophenetole in scientific research.
Métodos De Síntesis
Pentachlorophenetole is synthesized by the reaction of PCP with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of Pentachlorophenetole is an important step in the preparation of various PCP derivatives that are used in scientific research.
Aplicaciones Científicas De Investigación
Pentachlorophenetole is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. It is used as a model compound for studying the toxic effects of PCP and other chlorinated phenols on living organisms. Pentachlorophenetole is also used as a reference compound for the development of analytical methods for the detection and quantification of PCP and its derivatives in environmental samples.
Propiedades
Número CAS |
10463-10-2 |
|---|---|
Nombre del producto |
Pentachlorophenetole |
Fórmula molecular |
C8H5Cl5O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-ethoxybenzene |
InChI |
InChI=1S/C8H5Cl5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
Clave InChI |
YXNDWTIYDLVODL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
10463-10-2 |
Sinónimos |
1,2,3,4,5-Pentachloro-6-ethoxybenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



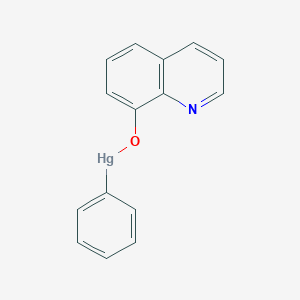
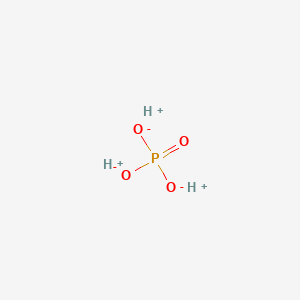
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
